Dibromobis(pyridine)nickel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

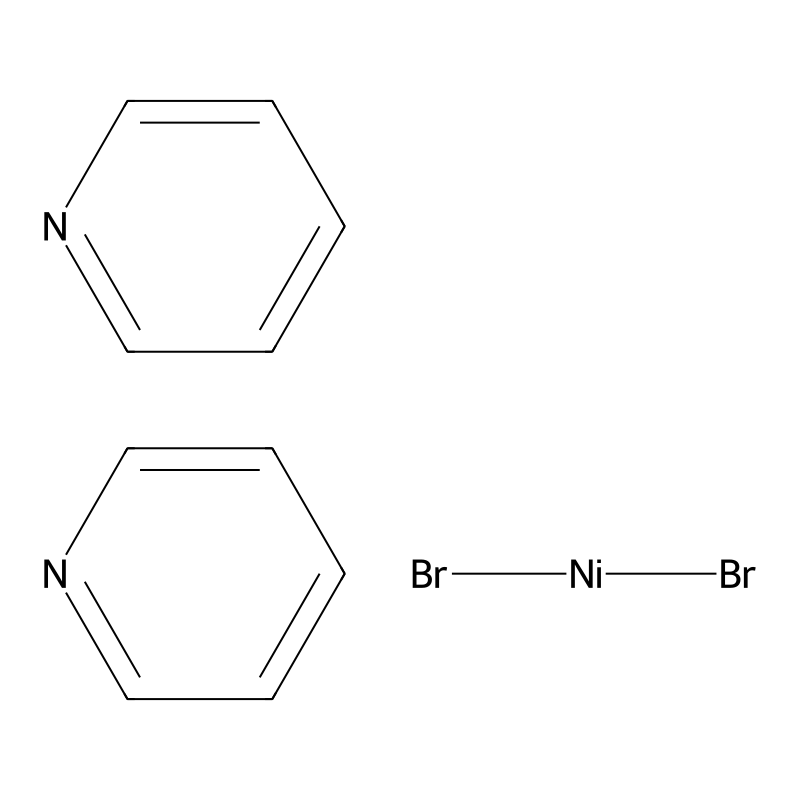

Dibromobis(pyridine)nickel is an organometallic compound with the chemical formula and a molecular weight of 376.70 g/mol. This compound features a nickel center coordinated by two bromine atoms and two pyridine ligands. The coordination of the nickel ion with the pyridine ligands significantly influences its chemical properties, making it a subject of interest in various fields such as catalysis, biological studies, and materials science .

- Oxidation: It can be oxidized to form higher oxidation state nickel complexes.

- Reduction: The compound can be reduced to yield lower oxidation state nickel complexes.

- Substitution: The pyridine ligands may be substituted with other ligands such as phosphines or amines under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride, which facilitate various transformations.

Research into the biological activity of dibromobis(pyridine)nickel has revealed its potential interactions with biomolecules. Studies suggest that nickel complexes can interact with DNA and proteins, influencing biochemical pathways. For instance, it has been shown to bind to calf-thymus DNA in an intercalative manner, which may have implications for its use in medicinal chemistry and drug development .

Dibromobis(pyridine)nickel can be synthesized through multiple methods:

- Direct Reaction: The most common synthesis involves the reaction of nickel(II) bromide with pyridine in an inert atmosphere, typically using solvents like ethanol or acetonitrile under reflux conditions:

- Industrial Production: Industrial methods mirror laboratory synthesis but are conducted on a larger scale, ensuring high purity and consistency through controlled reaction conditions .

Dibromobis(pyridine)nickel has diverse applications across various domains:

- Catalysis: It serves as a catalyst in organic synthesis reactions, including cross-coupling reactions and polymerization processes.

- Biological Research: The compound is utilized to study nickel's role in biological systems and its interactions with biomolecules.

- Medicinal Chemistry: Ongoing research explores its potential in drug development due to its unique coordination properties and biological activity.

- Industrial Uses: It is employed in producing specialty chemicals and materials .

Studies have focused on the interaction of dibromobis(pyridine)nickel with biological macromolecules. Its ability to bind to DNA suggests potential applications in cancer research and drug design. Furthermore, investigations into its interaction with serum albumins indicate that it may influence pharmacokinetics and bioavailability of therapeutic agents .

Several compounds share structural similarities with dibromobis(pyridine)nickel, each exhibiting unique properties:

Dibromobis(pyridine)nickel is unique due to its specific coordination environment created by the pyridine ligands, which imparts distinct reactivity that is valuable in catalytic applications and scientific research. Its ability to interact with biological systems further enhances its significance compared to similar compounds .